Cyclopentylhydrazine hydrochloride
Overview
Description
Cyclopentylhydrazine hydrochloride is a chemical compound with the CAS Number: 24214-72-0 . It has a molecular weight of 136.62 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H12N2.ClH/c6-7-5-3-1-2-4-5;/h5,7H,1-4,6H2;1H
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . The boiling point is 127-131°C .Scientific Research Applications
Antihistaminic and Anticholinergic Properties
Cyclopentylhydrazine hydrochloride exhibits notable antihistaminic properties. This is exemplified by related compounds like cyclizine hydrochloride, which are used for their antihistaminic activity and effectiveness in preventing motion sickness. These compounds have been found to be moderately active local anesthetics and display antispasmodic effects on intestinal smooth muscle, suggesting potential applications in areas requiring these properties (Gutner, Gould, & Cracovaner, 1954).
Applications in Heterocyclic Synthesis
This compound and similar compounds like cyanoacetylhydrazine play a critical role in the synthesis of heterocyclic compounds. These compounds have been employed in creating pyrazole derivatives, demonstrating significant antitumor activity against various human tumor cell lines. This indicates their utility in the synthesis of bioactive molecules for potential therapeutic applications (Mohareb, El-Sayed, & Abdelaziz, 2012).
Analytical and Pharmacokinetic Applications
In the field of pharmacokinetics, this compound-related compounds, such as cyclophosphamide derivatives, have been analyzed for their enantiomeric properties. This analysis is crucial in understanding the drug's metabolism and its association with treatment efficacy and potential complications, highlighting its role in precision medicine and therapeutic monitoring (de Castro et al., 2016).
Antitumor and Biological Activity
Compounds related to this compound, such as N-benzoyl cyanoacetylhydrazine, have been used to synthesize new heterocyclic compounds exhibiting antibacterial and antifungal activities. This research highlights the potential of these compounds in developing new pharmacologically active agents (Mohareb, Ho, & Alfarouk, 2007).
Safety and Hazards
Properties
IUPAC Name |
cyclopentylhydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.ClH/c6-7-5-3-1-2-4-5;/h5,7H,1-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONHTJWVIZVBOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178911 | |
Record name | Hydrazine, cyclohexyl-, monohydrochloride (8CI,9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24214-72-0 | |
Record name | Cyclopentylhydrazine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24214-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, cyclopentyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024214720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine, cyclohexyl-, monohydrochloride (8CI,9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclopentylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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